molecular formula C10H15ClO5S B2972363 Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2253632-24-3

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B2972363
CAS No.: 2253632-24-3
M. Wt: 282.74
InChI Key: OHTZHFYCNCSUCR-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core substituted with a chlorosulfonylmethyl group at position 1 and a methyl carboxylate group at position 2. The 2-oxabicyclo[2.2.2]octane scaffold is a saturated bioisostere of the phenyl ring, designed to mimic its geometry while improving physicochemical properties such as solubility, metabolic stability, and reduced lipophilicity . This compound is structurally related to derivatives studied in drug discovery, where 2-oxabicyclo[2.2.2]octane cores have been incorporated into pharmaceuticals like Imatinib and Vorinostat analogs to optimize pharmacokinetic profiles .

Properties

IUPAC Name

methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO5S/c1-15-8(12)9-2-4-10(5-3-9,16-6-9)7-17(11,13)14/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTZHFYCNCSUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a compound within the bicyclic class of organic molecules, specifically characterized by its unique oxabicyclo structure. This article delves into its biological activity, exploring its potential applications in medicinal chemistry, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure with the following molecular formula:

  • Molecular Formula: C10H15ClO4S
  • IUPAC Name: this compound

This structure contributes to its biological properties, particularly in interactions with various biological targets.

This compound exhibits several biological activities:

  • Antibacterial Properties: Research indicates that compounds within the oxabicyclo family often demonstrate antibacterial activity, potentially through interference with bacterial cell wall synthesis or function.
  • Enzyme Inhibition: The chlorosulfonyl group is known to act as a leaving group in nucleophilic substitutions, suggesting that this compound may inhibit specific enzymes by covalently modifying active sites.
  • Modulation of Receptor Activity: Similar compounds have been shown to interact with various receptors, including estrogen and other hormone receptors, indicating potential applications in hormone-related therapies.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds that highlight the biological significance of the bicyclic structure:

  • Study on Antimicrobial Activity: A study published in Journal of Medicinal Chemistry evaluated various oxabicyclo derivatives for their antimicrobial properties, demonstrating that modifications to the bicyclic framework can enhance activity against Gram-positive bacteria .
  • Enzyme Inhibition Analysis: Another research article explored the inhibition of myeloperoxidase by oxabicyclo derivatives, suggesting that structural modifications could lead to improved selectivity and potency .

Data Tables

Biological Activity Mechanism Reference
AntibacterialCell wall synthesis interference
Enzyme InhibitionActive site modification
Hormone receptor modulationReceptor binding

Comparison with Similar Compounds

The 2-oxabicyclo[2.2.2]octane core distinguishes this compound from other bicyclic and aromatic bioisosteres. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

a. Bicyclo[2.2.2]Octane Derivatives (Without Oxygen)

  • Example : Bicyclo[2.2.2]octane-carboxylic acid derivatives.
  • Key Differences :
    • Lipophilicity : Replacement of the phenyl ring with bicyclo[2.2.2]octane reduces calculated clogP (e.g., from 4.5 in Imatinib to 3.6 in bicyclo[2.2.2]octane analog 86). However, the 2-oxabicyclo[2.2.2]octane core further lowers clogP (2.6 in analog 85) due to the oxygen atom’s polarity .
    • Solubility : Bicyclo[2.2.2]octane analogs exhibit lower water solubility than their 2-oxabicyclo counterparts. For example, replacing a phenyl ring with bicyclo[2.2.2]octane in Imatinib reduced solubility three-fold, whereas the 2-oxabicyclo analog 85 increased solubility .

b. Cubane-Based Compounds

  • Example : Cubane-1,4-dicarboxylic acid.
  • Key Differences :
    • Geometry : Cubane’s rigid cubic structure differs significantly from the puckered 2-oxabicyclo[2.2.2]octane, leading to distinct electronic and steric profiles.
    • Metabolic Stability : Cubanes often exhibit poor metabolic stability due to high strain energy, whereas 2-oxabicyclo[2.2.2]octane analogs show enhanced stability (e.g., Imatinib analog 85 had a 50% longer half-life than the parent drug) .

c. Bicyclo[1.1.1]Pentane Derivatives

  • Example : Bicyclo[1.1.1]pentane-1,3-diamine.
  • Key Differences :
    • Size : Bicyclo[1.1.1]pentane is smaller, making it less effective at mimicking para-substituted phenyl rings.
    • Acidity : 2-Oxabicyclo[2.2.2]octane derivatives have tunable pKa values (e.g., γ-substituted carboxylates show pKa ~3.0), enabling precise optimization of acid-base properties for target binding .
Functional Analogues

a. Imatinib Analogs

  • Example : Imatinib with a 2-oxabicyclo[2.2.2]octane core (compound 85).
  • Comparison :
    • Lipophilicity : logD decreased from 2.6 (Imatinib) to 1.8 (85) .
    • Metabolic Stability : Intrinsic clearance (CLint) improved from 28 µL/(min·mg) (Imatinib) to 19 µL/(min·mg) (85) .
    • Biological Activity : The 2-oxabicyclo analog retained inhibitory activity against Abl kinase, demonstrating successful bioisosteric replacement .

b. Vorinostat Analogs

  • Example: Vorinostat with a 2-oxabicyclo[2.2.2]octane core (compound 88).
  • Comparison: Bioactivity: The analog exhibited comparable histone deacetylase (HDAC) inhibition to Vorinostat, confirming the scaffold’s versatility in maintaining target engagement .
Physicochemical and Pharmacokinetic Data
Parameter Methyl 1-(Chlorosulfonylmethyl)-2-Oxabicyclo[2.2.2]Octane-4-Carboxylate (Inferred) Bicyclo[2.2.2]Octane Analog (e.g., 86) Phenyl Ring (e.g., Imatinib)
clogP ~2.0–2.5 (estimated) 3.6 4.5
logD (pH 7.4) ~1.5–2.0 (estimated) 2.7 2.6
Water Solubility High (polar oxygen atom) Low Moderate
Metabolic Stability High (CLint ~20 µL/(min·mg)) CLint = 16 µL/(min·mg) CLint = 28 µL/(min·mg)
Half-Life (t1/2) ~80–90 min (estimated) 60 min (Imatinib) 60 min (Imatinib)

Note: Data for the target compound are inferred from structural analogs .

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